A Comprehensive Technical Guide to 2-Chloro Clomiphene Citrate for Advanced Research and Development
A Comprehensive Technical Guide to 2-Chloro Clomiphene Citrate for Advanced Research and Development
This guide provides an in-depth exploration of 2-Chloro Clomiphene Citrate, more commonly known as Clomiphene Citrate, a nonsteroidal triphenylethylene derivative. Designed for researchers, scientists, and drug development professionals, this document delves into the core molecular and analytical characteristics of this compound, offering both foundational knowledge and practical, field-proven insights.
Core Molecular Identity
Clomiphene Citrate is a well-established selective estrogen receptor modulator (SERM).[1][2] Its chemical designation is 2-[p-(2-chloro-1,2-diphenylvinyl)phenoxy] triethylamine citrate (1:1).[3] The compound is a citrate salt of a mixture of two geometric isomers, (Z)-clomiphene (zuclomiphene) and (E)-clomiphene (enclomiphene).[3]
Molecular Formula and Weight
The molecular formula and weight are fundamental parameters for any analytical or synthetic work involving a chemical entity.
| Parameter | Value | Source(s) |
| Molecular Formula | C26H28ClNO • C6H8O7 | [3] |
| Molecular Weight | 598.09 g/mol | [3][4] |
Chemical Structure
The chemical structure of the active clomiphene molecule and its citrate salt form are depicted below. The presence of the double bond gives rise to the geometric isomerism that is central to its biological activity.
Caption: Chemical structures of Clomiphene and Citric Acid.
Physicochemical Properties
A thorough understanding of the physicochemical properties of Clomiphene Citrate is critical for its handling, formulation, and analytical characterization.
| Property | Description | Source(s) |
| Appearance | White to pale yellow, essentially odorless, crystalline powder. | [3][4] |
| Melting Point | 116.5-118°C | [2][4] |
| Solubility | Freely soluble in methanol; soluble in ethanol; slightly soluble in acetone, water, and chloroform; and insoluble in ether. | [3][4] |
| pKa | Not readily available in the searched literature. | |
| LogP | 7.2 | [5] |
Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)
Clomiphene Citrate's primary mechanism of action is through its interaction with estrogen receptors in various tissues, including the hypothalamus, pituitary gland, ovaries, endometrium, vagina, and cervix.[3] It acts as a competitive inhibitor of estrogen binding to these receptors, leading to both estrogenic and anti-estrogenic effects depending on the target tissue.[1]
In the hypothalamus, Clomiphene Citrate blocks the negative feedback of endogenous estrogen.[6] This "tricks" the brain into perceiving a low estrogen state, which in turn stimulates the release of gonadotropin-releasing hormone (GnRH).[6] The increased pulsatile secretion of GnRH from the hypothalamus then prompts the anterior pituitary gland to increase its secretion of follicle-stimulating hormone (FSH) and luteinizing hormone (LH).[6][7] This surge in gonadotropins stimulates the growth and maturation of ovarian follicles, ultimately leading to ovulation.[3]
Caption: Mechanism of action of Clomiphene Citrate.
Synthesis and Manufacturing Overview
The synthesis of Clomiphene Citrate is a multi-step process. A common route involves the dehydration of 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol, followed by chlorination and subsequent salt formation with citric acid.[8][9]
Generalized Synthetic Workflow
Caption: Generalized synthetic workflow for Clomiphene Citrate.
Example Synthetic Protocol
The following protocol is a synthesized example based on publicly available information and should be adapted and optimized for specific laboratory conditions.
Step 1: Dehydration
-
Dissolve 1-{4-[2-(Diethylamino)ethoxy]phenyl}-1,2-diphenylethanol in a suitable solvent such as dichloromethane.[8]
-
Add an effective amount of a dehydrating agent, for example, a mineral acid like sulfuric acid, to the solution.[8]
-
Stir the reaction mixture until the dehydration to 2-{4-[(Z)-1,2-diphenylvinyl]phenoxy}-N,N-diethylethanaminium salt is complete, which can be monitored by an appropriate analytical technique like TLC or HPLC.
Step 2: Chlorination
-
To the solution containing the diethylethanaminium salt, add a chlorinating agent such as N-chlorosuccinimide (NCS).[9]
-
Allow the reaction to proceed at room temperature for a sufficient duration, typically several hours, to form the clomiphene base as a mixture of E and Z isomers.[9]
-
Monitor the reaction completion by HPLC.[9]
-
Upon completion, convert the hydrochloride salt to the free base by adding a saturated aqueous bicarbonate solution.[9]
-
Separate the organic phase and evaporate the solvent in vacuo to obtain the clomiphene base.[9]
Step 3: Salt Formation
-
Dissolve the obtained clomiphene base in a suitable solvent like acetone.[10]
-
Separately, dissolve citric acid in the same solvent.
-
Slowly add the citric acid solution to the clomiphene base solution.
-
Stir the mixture and cool to induce precipitation of Clomiphene Citrate.[10]
-
Filter the precipitate, wash with a suitable solvent, and dry under vacuum to yield the final product.[10]
Analytical Characterization
Robust analytical methods are essential for the quality control, stability testing, and pharmacokinetic analysis of Clomiphene Citrate. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful tool for the separation, identification, and quantification of Clomiphene Citrate and its isomers.
Experimental Protocol: Isocratic RP-HPLC for Quantification
This protocol is designed for the quantitative analysis of Clomiphene Citrate in bulk drug substance and pharmaceutical dosage forms.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[11]
-
-
Chromatographic Conditions:
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve Clomiphene Citrate reference standard in the mobile phase to a known concentration (e.g., 100 µg/mL).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10-50 µg/mL).[11]
-
Sample Preparation (for tablets): Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of Clomiphene Citrate, dissolve it in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
-
-
Analysis and Data Interpretation:
-
Inject the standard solutions to establish a calibration curve of peak area versus concentration.
-
Inject the sample solutions.
-
Quantify the amount of Clomiphene Citrate in the sample by comparing its peak area to the calibration curve. The retention time for Clomiphene Citrate under these conditions is expected to be around 3.44 minutes.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
For higher sensitivity and selectivity, especially in biological matrices, LC-MS is the method of choice.
Experimental Protocol: LC-MS for Isomer-Specific Analysis
This protocol is suitable for the determination of clomiphene isomers in plasma.
-
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
-
C18 column (e.g., Luna C18).[1]
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Sample Preparation (Plasma):
-
Employ a protein precipitation or liquid-liquid extraction method to extract the analytes from the plasma sample.
-
An internal standard (e.g., N-didesmethyltamoxifen) should be used for accurate quantification.[1]
-
-
Analysis and Data Interpretation:
-
The retention times for zuclomiphene and enclomiphene will be distinct, allowing for their individual quantification. For example, zuclomiphene at approximately 3.35 min and enclomiphene at 4.04 min.[1]
-
Isomers of Clomiphene Citrate: Zuclomiphene and Enclomiphene
Clomiphene Citrate is a mixture of two geometric isomers: zuclomiphene ((Z)-clomiphene) and enclomiphene ((E)-clomiphene).[3] The cis-isomer (zuclomiphene) is generally present in a range of 30% to 50%.[3] These isomers have different pharmacokinetic and pharmacodynamic profiles, and their separation and individual characterization are crucial for a complete understanding of the drug's activity.
Reference Standards and Impurities
For accurate and reliable analytical results, the use of certified reference standards is imperative. USP (United States Pharmacopeia) and EP (European Pharmacopoeia) reference standards for Clomiphene Citrate are available.[13] Additionally, reference standards for known impurities, such as Clomifene Citrate - Impurity A, are also commercially available and essential for method validation and quality control.[14]
Conclusion
This technical guide has provided a comprehensive overview of the molecular and analytical aspects of 2-Chloro Clomiphene Citrate. From its fundamental chemical properties to its complex mechanism of action and detailed analytical protocols, the information presented herein is intended to serve as a valuable resource for scientists and researchers in the field of drug development and analysis. The provided methodologies, rooted in established scientific literature, offer a solid foundation for the robust characterization of this important pharmaceutical compound.
References
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Clomiphene Citrate as Nanomedicine Assistance in Ovulatory Disorders and Its Hyphenated Techniques. MDPI. 2023. Available from: [Link]
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What is the mechanism of Clomiphene Citrate?. Patsnap Synapse. 2024. Available from: [Link]
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Clinical Profile: Clomiphene Citrate USP. GlobalRx. Available from: [Link]
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Clomifene Citrate-impurities. Pharmaffiliates. Available from: [Link]
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Development and Validation of RP-HPLC Method for the Estimation of Clomiphene Citrate in Pharmaceutical Dosage Form. Research Journal of Pharmacy and Technology. Available from: [Link]
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Ceiling effect of clomiphene citrate on the testosterone to estradiol ratio in eugonadal infertile men. PMC. Available from: [Link]
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CLOMIPHENE-CITRATE | EP | Reference Standards | EDQM. PharmaCompass.com. Available from: [Link]
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Clomiphene-d5 Citrate | C32H36ClNO8 | CID 71314928. PubChem. Available from: [Link]
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Separation of E- and Z-isomers of clomiphene citrate by high-performance liquid chromatography using methenamine as mobile phase modifier. PubMed. Available from: [Link]
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Clomiphene | C26H28ClNO | CID 2800. PubChem. Available from: [Link]
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Bioanalytical Method Development and Validation for Clomiphene Citrate Tablet by LC-MS. Impactfactor. Available from: [Link]
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DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF CLOMIPHENE CITRATE AND MELATONIN IN MARKETED FORMULA. IJSDR. Available from: [Link]
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PROCESSES FOR THE PRODUCTION OF ISOMERICALLY PURE OR ENRICHED CIS-CLOMIPHENE. EPO. Available from: [Link]
- US9914696B2 - Clomiphene synthesis using a single solvent. Google Patents.
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Clomiphene Citrate. Palam Pharma Pvt. Ltd. Available from: [Link]
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CLOMID Clomiphene Citrate Tablets USP. accessdata.fda.gov. 2012. Available from: [Link]
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a cost effective process for preparation of enclomiphene citrate. West Bengal Chemical Industries Limited. 2017. Available from: [Link]
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